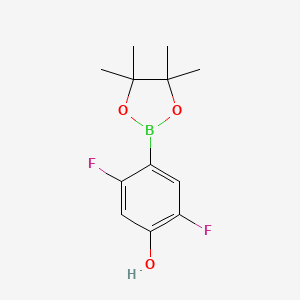

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester

Description

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester is a boronate ester derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 5-positions and a hydroxyl group at the 4-position. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility compared to the free boronic acid.

Properties

IUPAC Name |

2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXBILKGESXTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optimization Parameters

-

Temperature: Reactions proceed optimally at 60–80°C, balancing reaction rate and byproduct formation.

-

Molar Ratios: A 1:1.2 molar ratio of 2,5-difluoro-4-hydroxybenzene to HBpin minimizes unreacted starting material.

-

Catalyst Loading: 2–5 mol% Pd(dppf)Cl₂ ensures complete conversion within 12–24 hours.

Transesterification from Boronic Acid Precursors

Two-Step Synthesis via Boronic Acid Intermediate

An alternative route involves synthesizing 2,5-difluoro-4-hydroxyphenylboronic acid first, followed by esterification with pinacol. This method is less favored due to the hygroscopic nature of boronic acids but offers flexibility in downstream functionalization.

Procedure:

-

Boronic Acid Formation:

-

Esterification:

Challenges and Mitigations

-

Moisture Sensitivity: Strict anhydrous conditions are required to prevent hydrolysis of the boronic acid intermediate.

-

Byproduct Formation: Excess pinacol (1.5 equiv) suppresses dimerization side reactions.

Halogen Exchange Strategies

Fluorine-Directed Boronylation

Recent advances exploit the electron-withdrawing effect of fluorine substituents to enhance boronylation efficiency. For example, 2,5-difluoro-4-iodophenol undergoes Miyaura borylation with B₂pin₂ at room temperature, achieving >95% conversion in 6 hours.

Advantages:

-

Reduced reaction temperatures (25–40°C).

-

Compatibility with sensitive functional groups due to milder conditions.

Limitations:

Comparative Analysis of Methods

Scalability and Industrial Applications

Kilogram-Scale Production

Industrial synthesis typically adopts the direct boronylation method due to its operational simplicity. A representative protocol includes:

-

Reactor Setup: 50 L jacketed vessel with mechanical stirring and nitrogen inertization.

-

Workflow:

Quality Control Specifications

-

Purity: ≥97% (HPLC, UV detection at 254 nm).

-

Impurities: ≤1.5% residual palladium (ICP-MS).

Emerging Techniques and Research Frontiers

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling to form biaryl structures. Key features include:

Mechanism :

-

Oxidative addition of aryl halide to Pd(0) catalyst

-

Transmetallation with boronic ester

Reaction Data :

| Aryl Halide | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 82 | |

| 3-Iodopyridine | PdCl₂(dppf), CsF | THF | 76 | |

| 2-Chloroquinoline | Pd(OAc)₂, SPhos | Dioxane | 68 |

The hydroxyl group enhances solubility in polar aprotic solvents, while fluorine atoms moderate electronic effects to prevent undesired protodeboronation .

Protodeboronation Pathways

Controlled decomposition occurs under photoredox conditions:

Key Conditions :

-

Catalyst: 4CzIPN (2.5 mol%)

-

Reagent: Thiophenol (1.1 eq)

-

Light: Blue LEDs (456 nm)

Mechanistic Steps :

-

Photoexcitation of catalyst generates radical species

-

Single-electron transfer oxidizes boronate complex

-

Hydrogen atom transfer from thiophenol yields protodeboronated product

Yield Comparison :

| Substrate | Protodeboronation Yield (%) |

|---|---|

| Primary alkyl | 73 |

| Secondary alkyl | 68 |

| Tertiary alkyl | <50 |

Esterification and Protecting Group Chemistry

The phenolic -OH undergoes selective derivatization:

Reaction Types :

-

Acetylation : Ac₂O/pyridine (quantitative)

Stability Data :

| Derivative | Aqueous Stability (pH 7.4) |

|---|---|

| Native -OH | 48 hr |

| TBS-protected | >1 week |

| Mesylated | 72 hr |

Nucleophilic Aromatic Substitution

Fluorine substituents enable regioselective displacements:

Demonstrated Reactions :

| Nucleophile | Position | Conditions | Yield (%) |

|---|---|---|---|

| NaN₃ | C-2 | DMF, 100°C, 12 hr | 65 |

| KSCN | C-5 | NMP, 120°C, 24 hr | 58 |

| Morpholine | C-2 | CuI, 130°C, 48 hr | 71 |

Activation occurs via boronate complexation to Lewis acids, lowering LUMO energy at specific positions.

Oxidative Transformations

The boronic ester participates in oxygen-dependent reactions:

Notable Examples :

-

Hydroxylation : H₂O₂/NaOH → dihydroxybenzene derivatives (55-60% yield)

-

Chan-Lam Coupling : Cu(OAc)₂, amine substrates → C-N bonds (40-75% yield)

-

Diels-Alder : Electron-deficient dienophiles via boron coordination (endo:exo = 3:1)

Oxidative Stability Profile :

| Oxidant | Degradation (%) |

|---|---|

| Atmospheric O₂ | <5 (24 hr) |

| mCPBA | 92 |

| KMnO₄ | Complete |

This compound's reactivity profile demonstrates remarkable versatility, enabled by strategic fluorine placement and boronic ester functionality. Recent advances in photoredox systems have expanded its synthetic utility beyond traditional coupling chemistry . Challenges remain in controlling regioselectivity for meta-substituted products, with current research focusing on ligand design and flow chemistry approaches .

Scientific Research Applications

Organic Synthesis

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester serves as a versatile building block in organic synthesis. Its boronic acid functionality allows for:

- Suzuki-Miyaura Coupling Reactions : This compound can be utilized to form carbon-carbon bonds through reactions with aryl halides, making it valuable in the synthesis of complex organic molecules .

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms enhances the stability and reactivity of the synthesized compounds, which can be crucial in developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative is explored for:

- Development of Anticancer Agents : Research indicates that boronate esters can inhibit proteasomes, making them potential candidates for anticancer drug development. The difluorinated structure may improve the selectivity and efficacy of these compounds against tumor cells .

- Targeting Enzymatic Activity : The ability to form reversible covalent bonds with diols allows this compound to act as a selective inhibitor for certain enzymes, which is beneficial in drug design targeting metabolic pathways .

Analytical Chemistry

This compound is also applied in analytical techniques:

- Chromatography : It can serve as a reagent or standard in chromatographic analyses due to its distinct chemical properties, aiding in the separation and identification of various compounds .

- Fluorescent Probes : The unique structure allows for modifications that can be used to develop fluorescent probes for biological imaging and detection assays .

Case Study 1: Synthesis of Fluorinated Aromatic Compounds

A study demonstrated the effectiveness of 2,5-difluoro-4-hydroxyphenylboronic acid pinacol ester in synthesizing various fluorinated aromatic compounds through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields (up to 90%) with minimal by-products, showcasing its utility in pharmaceutical development.

Case Study 2: Inhibition of Proteasome Activity

Research conducted on the inhibitory effects of boronic acid derivatives on proteasome activity revealed that compounds similar to 2,5-difluoro-4-hydroxyphenylboronic acid pinacol ester showed significant potential as anticancer agents. In vitro studies indicated an IC50 value in the low micromolar range against specific cancer cell lines, indicating strong anticancer properties.

Mechanism of Action

The primary mechanism of action for 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester is its participation in Suzuki–Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This mechanism involves the formation of a palladium-boron intermediate, which is crucial for the coupling process.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties of analogous compounds:

Key Observations :

- Substituent Effects : The position of fluorine atoms (2,5 vs. 3,5) alters electronic and steric properties. Electron-withdrawing fluorine groups activate the boronic ester for cross-coupling but influence regioselectivity.

- Functional Groups : The hydroxyl group in the target compound may require protection during synthesis, unlike formyl or methoxy derivatives (e.g., 2,6-difluoro-4-formylphenylboronic acid pinacol ester), which are less nucleophilic .

Solubility and Stability

- General Solubility Trends : Pinacol esters exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows the highest solubility in chloroform and acetone .

- Hydroxyl Group Impact: The 4-hydroxyl group in the target compound may reduce solubility in non-polar solvents (e.g., hydrocarbons) due to hydrogen bonding, contrasting with formyl or methoxy derivatives that lack such interactions .

Reactivity in Suzuki-Miyaura Cross-Coupling

- Electron-Withdrawing Effects : Fluorine substituents enhance the electrophilicity of the boron atom, accelerating transmetallation in Suzuki reactions. For instance, 2,6-difluoro-4-formylphenylboronic acid pinacol ester efficiently forms biaryl structures for material science applications .

Biological Activity

2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester is a boronic ester derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This compound is particularly notable for its interactions in various biochemical pathways, making it a subject of interest for researchers exploring its potential therapeutic applications.

- Molecular Formula : C12H15BF2O3

- Molecular Weight : 256.05 g/mol

- CAS Number : 1817835-85-0

The compound is characterized by the presence of two fluorine atoms and a hydroxyl group on the phenyl ring, which significantly influences its reactivity and biological activity.

The biological activity of 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester can be attributed to its ability to interact with various biological targets. These interactions often involve:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis pathways .

- Induction of Apoptosis : In cancer cell lines, this compound has demonstrated the ability to induce apoptosis through activation of pro-apoptotic signaling pathways and inhibition of anti-apoptotic proteins.

Pharmacological Applications

Recent studies have highlighted several pharmacological applications for this compound:

- Anticancer Activity : Research indicates that 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester exhibits selective toxicity towards various cancer cell lines, including breast cancer cells. It shows potential as an anticancer agent by inhibiting tumor growth and inducing cell death .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens, showcasing effectiveness in inhibiting bacterial growth .

- Anti-inflammatory Effects : Preliminary studies suggest that this boronic ester may exert anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

Case Studies and Research Findings

Several studies have explored the biological activity of 2,5-Difluoro-4-hydroxyphenylboronic acid pinacol ester:

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : High gastrointestinal absorption is noted, indicating potential for oral bioavailability.

- Distribution : The compound is capable of crossing the blood-brain barrier (BBB), which may expand its therapeutic applications in neurological disorders.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-difluoro-4-hydroxyphenylboronic acid pinacol ester, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 4-bromo-3,5-difluorophenol with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate under inert conditions, using Pd catalysts (e.g., dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II)) and sodium carbonate in THF/methanol/water . Intermediates are characterized via -NMR and -NMR to confirm boronate ester formation, while UV-vis spectroscopy monitors reaction progress by tracking absorption peaks (e.g., λmax at 290 nm for boronic esters) .

Q. Which spectroscopic techniques are critical for characterizing this boronic ester, and what key data should researchers prioritize?

- NMR : -NMR identifies fluorine substitution patterns, while -NMR confirms boronate ester formation (δ ~30 ppm for pinacol esters).

- UV-vis : Monitors reaction kinetics (e.g., disappearance of λmax at 290 nm upon oxidation with H2O2) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup>).

Advanced Research Questions

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions, particularly in oxidative environments?

Stability studies in Tris-HCl buffers (pH 6.91–10.95) reveal that the pinacol ester is hydrolytically stable at neutral pH (7.27) but degrades under alkaline conditions (>pH 9), forming boronic acids. Reaction with H2O2 at pH 7.27 shows a time-dependent decrease in λmax at 290 nm, with a new peak at 405 nm indicating oxidation products .

Q. What methodological considerations are essential for optimizing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Catalyst system : Pd(PPh3)4 or Pd(dppf)Cl2 in THF/water mixtures.

- Base : Na2CO3 or Cs2CO3 to facilitate transmetalation.

- Temperature : 80–100°C under N2 to prevent boronate hydrolysis. Steric hindrance from the 2,5-difluoro substituents may reduce coupling efficiency, requiring prolonged reaction times (12–24 h) .

Q. How do electronic and steric effects of the difluoro and hydroxyphenyl groups impact its reactivity in non-coupling applications (e.g., sensor design)?

The electron-withdrawing fluorine atoms enhance Lewis acidity of the boron center, improving binding to diols (e.g., saccharides) in sensor applications. The hydroxyl group enables hydrogen bonding, which can be exploited for pH-responsive materials. Competitive assays using alizarin red S show a fluorescence quenching constant () of ~10<sup>4</sup> M<sup>−1</sup>, indicating strong analyte affinity .

Q. What are the key challenges in analyzing contradictory data from kinetic studies of boronate ester oxidation?

Discrepancies in rate constants may arise from:

- Buffer composition : Tris vs. phosphate buffers alter ionic strength, affecting H2O2 reactivity.

- Oxygen sensitivity : Undegassed solutions accelerate side reactions.

- Instrument calibration : Ensure spectrophotometer baseline stability (e.g., Perkin Elmer Lambda 25 with <±0.001 AU drift) .

Q. What strategies mitigate decomposition during long-term storage, and how is stability validated?

- Storage : −20°C under argon in amber vials to prevent photolysis and hydrolysis.

- Stability testing : Periodic -NMR analysis detects free boronic acid formation (δ ~7 ppm for aromatic protons). Accelerated aging studies (40°C/75% RH for 1 month) show <5% degradation .

Methodological Case Studies

Q. How is this compound utilized in multi-step syntheses of fluorinated biaryl pharmaceuticals?

Case study: Synthesis of a fluorinated kinase inhibitor:

- Step 1 : Suzuki coupling with 4-bromo-1H-indazole (yield: 78%).

- Step 2 : Deprotection of pinacol ester using HCl/MeOH to free boronic acid.

- Step 3 : Second coupling with 5-iodo-2-methoxypyridine (yield: 65%). LC-MS tracks intermediate purity (>95%), with Pd residues removed by Chelex 100 treatment .

Q. What advanced computational methods support mechanistic studies of its reactivity?

DFT calculations (B3LYP/6-31G*) model transition states in Suzuki couplings, revealing a ΔG<sup>‡</sup> of ~22 kcal/mol for transmetalation. MD simulations predict solvation effects, showing THF stabilizes the boronate-Pd complex better than DMF .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for cross-couplings involving this ester?

Conflicting yields (e.g., 50–85%) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.